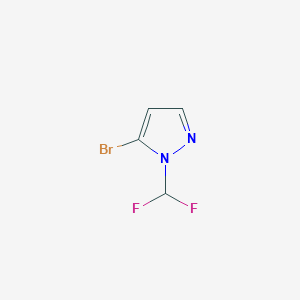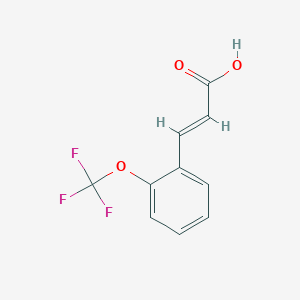
lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of lithium with organic functional groups provides it with distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the reaction of lithium hydroxide with 2-(benzylcarbamoyl)-2-phenylacetic acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical reactions under controlled conditions. The product is continuously extracted and purified using automated systems, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylcarbamoyl and phenylacetate groups can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylcarbamoyl or phenylacetate derivatives.
Scientific Research Applications
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce lithium ions into complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves the interaction of lithium ions with specific molecular targets. Lithium ions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase, which play roles in cellular signaling and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for its mood-stabilizing effects.
Lithium orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Unlike other lithium salts, this compound can participate in a wider range of chemical reactions, making it a versatile reagent in organic synthesis and research .
Properties
CAS No. |
2243508-19-0 |
|---|---|
Molecular Formula |
C16H14LiNO3 |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




